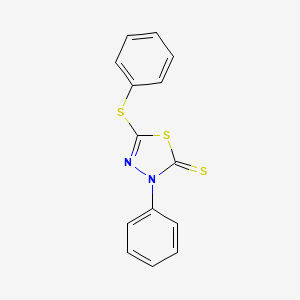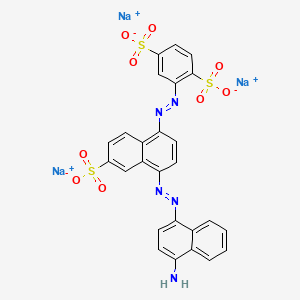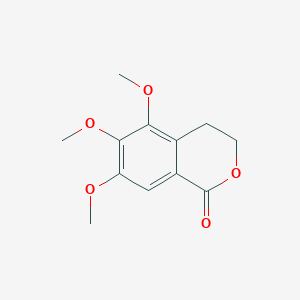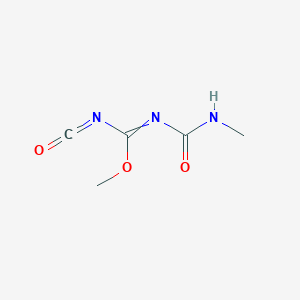
3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole is a unique organogermanium compound characterized by its germole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole typically involves the reaction of germanium tetrachloride with phenylmagnesium bromide, followed by the addition of methylmagnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The final product is purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted germole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine); reactions are conducted in the presence of a catalyst or under UV light.
Major Products Formed:
Oxidation: Germanium oxides.
Reduction: Germane derivatives.
Substitution: Substituted germole derivatives.
Scientific Research Applications
3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activities, including anticancer and antiviral properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of 3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular proteins and enzymes, leading to the modulation of various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may influence cell signaling pathways and gene expression.
Comparison with Similar Compounds
- 3,4-Dimethyl-1,1-bis[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-germole
- 2,5-Dihydro-3-methyl-thiophene 1,1-dioxide
Comparison: Compared to similar compounds, 3-Methyl-1,1-diphenyl-2,5-dihydro-1H-germole exhibits unique properties due to the presence of the germole ring and the specific substituents attached to it. These structural features contribute to its distinct reactivity and potential applications. For instance, the compound’s ability to undergo various chemical reactions and its potential biological activities set it apart from other organogermanium compounds.
Properties
CAS No. |
65042-88-8 |
|---|---|
Molecular Formula |
C17H18Ge |
Molecular Weight |
295.0 g/mol |
IUPAC Name |
3-methyl-1,1-diphenyl-2,5-dihydrogermole |
InChI |
InChI=1S/C17H18Ge/c1-15-12-13-18(14-15,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-12H,13-14H2,1H3 |
InChI Key |
KBZBYEACNMUNKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC[Ge](C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


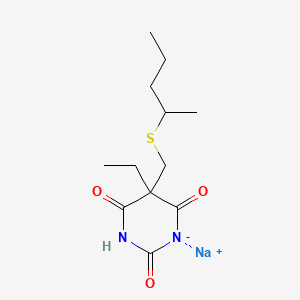

![N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide](/img/structure/B14483191.png)
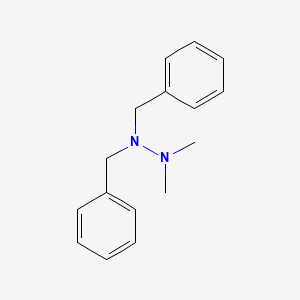
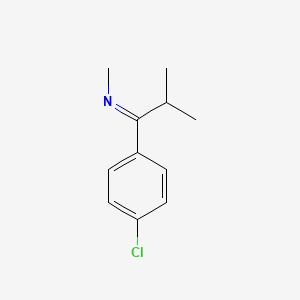
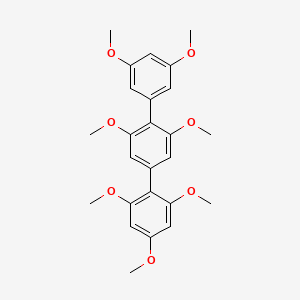
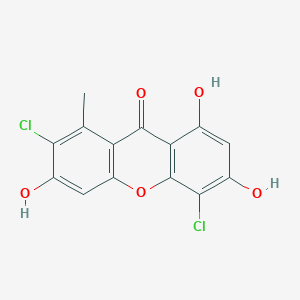
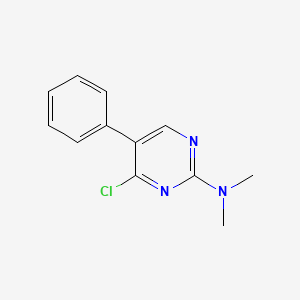
![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
